molecular formula C2H5NO3 B1199976 Ethyl nitrate CAS No. 625-58-1

Ethyl nitrate

Cat. No.: B1199976
CAS No.: 625-58-1
M. Wt: 91.07 g/mol
InChI Key: IDNUEBSJWINEMI-UHFFFAOYSA-N
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Description

Ethyl nitrate is the ethyl ester of nitric acid, with the chemical formula C₂H₅NO₃. It is a colorless, volatile, explosive, and extremely flammable liquid. This compound is used in organic synthesis as a nitrating agent and as an intermediate in the preparation of some drugs, dyes, and perfumes . It is also found in the atmosphere, where it can react with other gases to form smog .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, this compound is produced by continuously adding ethanol and nitric acid to a nitrifying agent heated to 40-60°C. The resulting mixture is then separated, washed, dried, and rectified to obtain pure this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its relatively simple structure and its use as a nitrating agent in organic synthesis. It is also notable for its presence in the atmosphere and its role in forming smog .

Properties

IUPAC Name

ethyl nitrate
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InChI

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

IDNUEBSJWINEMI-UHFFFAOYSA-N
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Canonical SMILES

CCO[N+](=O)[O-]
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Molecular Formula

C2H5NO3
Record name ETHYL NITRATE
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DSSTOX Substance ID

DTXSID0060806
Record name Ethyl nitrate
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Molecular Weight

91.07 g/mol
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Physical Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB]
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Boiling Point

87.2 °C @ 762 mm Hg
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Flash Point

50 °F (NFPA, 2010), 50 °F (closed cup)
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Solubility

Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether
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Density

1.1084 @ 20 °C/4 °C
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Vapor Density

3.1 (Air= 1)
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Vapor Pressure

64.0 [mmHg], 64.0 mm Hg @ 25 °C
Record name Ethyl nitrate
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Color/Form

Colorless liquid

CAS No.

625-58-1
Record name ETHYL NITRATE
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Record name Nitric acid, ethyl ester
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Melting Point

-94.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl nitrate
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Ethyl nitrate
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Ethyl nitrate
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Ethyl nitrate
Customer
Q & A

Q1: What is the molecular formula and weight of ethyl nitrate?

A1: this compound has the molecular formula C2H5NO3 and a molecular weight of 91.07 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies have investigated the infrared (IR) [] and ultraviolet (UV) [] absorption spectra of this compound. These spectra are valuable for identification and quantification of the compound.

Q3: How does the presence of a β-hydroxyl group affect the absorption spectrum of alkyl nitrates?

A3: Research indicates that the presence of a β-hydroxyl group has a relatively minor impact on the absorption spectrum of alkyl nitrates, particularly in the region associated with the n → π* transition, which governs their atmospheric photolysis [].

Q4: How does the presence of additives influence the thermal decomposition of this compound?

A5: Studies utilizing optical techniques have explored the impact of various additives on the thermal decomposition of this compound vapor []. These findings provide support for a revised mechanism involving the breaking of the C2H5O-NO2 bond as the primary decomposition step [, ].

Q5: Does this compound play a role in atmospheric chemistry?

A6: Yes, this compound is recognized as an important trace constituent in the atmosphere []. It acts as a temporary reservoir for reactive nitrogen species like NOx (NO and NO2), influencing ozone formation and air quality [, , ].

Q6: What are the primary sources of this compound in the atmosphere?

A7: this compound in the atmosphere originates from both oceanic emissions and continental sources. Significant oceanic emissions occur in the tropical and Southern Oceans [, , ]. Continental sources primarily involve the photochemical oxidation of ethane in the presence of nitrogen oxides, commonly associated with urban and industrial emissions [, , ].

Q7: How does the concentration of this compound vary across different geographical locations and seasons?

A8: Research campaigns like PEM-Tropics A and B have revealed elevated this compound mixing ratios in the equatorial Pacific, attributed to oceanic emissions []. Seasonally, higher concentrations of this compound and other C2-C4 alkyl nitrates are observed in the northern hemisphere during springtime, likely due to enhanced continental outflow of precursor hydrocarbons [].

Q8: How do researchers study the atmospheric fate of this compound?

A9: Laboratory studies utilize specialized reactors, such as discharge-flow systems [, ] and smog chambers [], to simulate atmospheric conditions and investigate the reactions of this compound with species like oxygen atoms and hydroxyl radicals.

Q9: Have computational methods been employed to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been used to predict molecular geometries, infrared (IR) frequencies, and thermodynamic properties of this compound []. Additionally, molecular dynamics simulations, coupled with computational chemistry methods, have been employed to model the effect of the β-hydroxyl group on the absorption spectrum of this compound [].

Q10: What insights do computational studies provide into the decomposition mechanism of this compound?

A11: Theoretical investigations using quantum-chemical methods have explored the conformational changes and bond dissociation energies associated with the gas-phase decomposition of this compound [].

Q11: How does the structure of alkyl nitrates influence their reactivity with chlorine atoms?

A12: Studies indicate that the rate constants for the reaction of chlorine atoms with alkyl nitrates increase with increasing carbon chain length [].

Q12: Are there specific safety concerns associated with handling this compound?

A14: this compound is a flammable and potentially explosive compound [, ]. Therefore, appropriate safety precautions are essential during handling and storage.

Q13: What analytical techniques are employed for this compound detection and quantification?

A15: Common analytical techniques include gas chromatography (GC) [, , , , , , ], often coupled with mass spectrometry (MS) [, , ], high-performance liquid chromatography (HPLC) [, ], and long-path infrared spectrophotometry [, , ]. Luminol chemiluminescence detection is also used to measure NO2 generated during photolysis studies [].

Q14: What is the environmental fate of this compound released into the atmosphere?

A16: this compound in the atmosphere undergoes photolysis, primarily initiated by sunlight, leading to the formation of nitrogen oxides and other products [, ]. It can also be removed from the atmosphere through deposition processes.

Q15: What are the potential environmental impacts of this compound?

A17: this compound contributes to the formation of tropospheric ozone, a secondary pollutant with detrimental effects on human health and ecosystems [].

Q16: Are there any known alternative compounds with similar applications to this compound?

A18: While the provided research does not focus on direct alternatives to this compound, other alkyl nitrates with varying carbon chain lengths, such as mthis compound and propyl nitrate, exhibit similar reactivity patterns and contribute to atmospheric chemistry []. The choice of a specific alkyl nitrate for a particular application would depend on factors such as reactivity, volatility, and availability.

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